2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride is an organic compound with a molecular formula of C9H14ClNO It is a hydrochloride salt form of 2-(4-amino-3-methylphenyl)ethan-1-ol, which is a derivative of phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 4-nitro-3-methylphenol.
Reduction: The nitro group in 4-nitro-3-methylphenol is reduced to an amino group, yielding 4-amino-3-methylphenol.
Alkylation: 4-amino-3-methylphenol is then alkylated with ethylene oxide to produce 2-(4-amino-3-methylphenyl)ethan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-amino-3-methylphenyl)ethan-1-one or 2-(4-amino-3-methylphenyl)ethanal.
Reduction: 2-(4-amino-3-methylphenyl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3-methylphenyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.
2-(4-nitro-3-methylphenyl)ethan-1-ol: Contains a nitro group instead of an amino group.
2-(4-amino-3-methylphenyl)ethan-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2758001-59-9 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.